3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-2-yl)-2-(2-oxopropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)6-13-9(11(15)16)5-8(12-13)10-3-2-4-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOXEZQLPBPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (such as diketones or ketoesters). This cyclocondensation occurs under acidic or basic conditions and forms the pyrazole nucleus with substituents at defined positions.
- Typical reaction: Hydrazine + 2,4-diketocarboxylic ester → Pyrazole-5-carboxylic ester intermediate.
- Conditions: Solvent such as ethanol or methanol, temperature ranging from room temperature to reflux.
- Notes: The reaction can yield isomeric mixtures (e.g., 1,5- vs. 2,4-substituted pyrazoles), requiring careful control or subsequent purification.
Carboxylation and Hydrolysis
The carboxylic acid group at the 5-position can be introduced by hydrolysis of the ester intermediate or by direct carboxylation of a suitable organometallic intermediate.
- Common method:
- Hydrolysis of pyrazole-5-carboxylic esters under acidic or basic conditions to yield the free acid.
- Alternative:
- Carboxylation of Grignard reagents derived from pyrazole intermediates with carbon dioxide (CO₂) to install the carboxyl group.
- Conditions: Typical hydrolysis involves aqueous acid or base at reflux; carboxylation requires low temperature and inert atmosphere.
Industrial Production Considerations
Industrial synthesis optimizes the above steps to maximize yield and purity:
- Use of continuous flow reactors for better heat and mass transfer.
- High-throughput catalyst screening to identify efficient palladium catalysts.
- Advanced purification techniques such as crystallization and preparative chromatography to separate isomers and remove impurities.
- Safety measures for handling hydrazine derivatives due to toxicity and explosiveness.
Reaction Conditions and Reagents Summary Table
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine + 1,3-dicarbonyl compound; acidic/basic solvent; reflux | Possible isomer mixtures; purification needed |
| Furan ring introduction | Pd-catalyzed cross-coupling (Suzuki) | 3-bromo-pyrazole ester + 2-furylboronic acid; Pd(PPh₃)₄; K₃PO₄; DMF/water; 80–100°C; inert atmosphere | High selectivity; degassed solvents essential |
| Carboxylation / Hydrolysis | Hydrolysis or Carboxylation | Acid/base hydrolysis of ester or Grignard reagent + CO₂ | Hydrolysis common; carboxylation requires inert conditions |
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrazole-containing enzymes or receptors.
Material Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: This compound can be used as a probe to study biological processes involving pyrazole and furan rings.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s biological and physicochemical properties are influenced by substituent variations on the pyrazole ring. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Position and Bioactivity: The 2-oxopropyl group in the target compound may improve solubility compared to methyl or phenyl substituents, as seen in analogues .
Functional Group Impact :
- Carboxylic acid groups (as in the target compound) offer hydrogen-bonding capability, critical for interactions with biological targets. In contrast, carbohydrazide derivatives (e.g., ) may exhibit metal-binding properties.
Synthetic Feasibility :
Pharmacological and Physicochemical Properties
While direct data for the target compound are sparse, insights can be extrapolated from related compounds:
- Antimicrobial Activity: 3-(2-Furyl)acrylic acid esters exhibit antimicrobial properties but suffer from poor water solubility. Coupling with monosaccharides (e.g., sugar esters in ) improves solubility, suggesting that the carboxylic acid group in the target compound may confer better bioavailability compared to ester derivatives.
- Thermal Stability : Methyl-substituted pyrazoles (e.g., ) demonstrate higher melting points (e.g., 130°C), implying that the 2-oxopropyl group in the target compound might lower thermal stability due to increased conformational flexibility.
Biological Activity
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with significant potential in medicinal chemistry and biological research. This compound features a pyrazole ring, a furan substituent, and a carboxylic acid group, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Furan Ring : A coupling reaction, such as Suzuki or Stille coupling, is used to introduce the furan substituent.
- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents and carbon dioxide .
Biological Activities
Research indicates that this compound exhibits various biological activities, which are summarized in the following table:
The mechanism of action for this compound is multifaceted and depends on its specific biological context. Notably:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
- Reactive Oxygen Species (ROS) : It may interact with ROS, contributing to its neuroprotective effects .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives of pyrazoles exhibited significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound were tested against Pseudomonas aeruginosa and showed promising results .
- Anti-inflammatory Activity : In a study evaluating anti-inflammatory effects in animal models, the compound exhibited activity comparable to indomethacin when tested for carrageenan-induced edema .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other pyrazole derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid | Lacks the 2-oxopropyl group | Limited reactivity compared to target compound |
| 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid | Contains only carboxylic acid | Less versatile in biological applications |
| 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | Hydroxyl group enhances solubility | Notable dye precursor |
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:
Dissolving ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate in degassed DMF/water.
Adding aryl boronic acid, K₃PO₄, and Pd(PPh₃)₄ under inert conditions.
Heating at 80–100°C for 12–24 hours, followed by extraction and column chromatography purification .
Key Considerations:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) ensures efficient Suzuki-Miyaura coupling.
- Degassing solvents minimizes side reactions from oxygen interference.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is essential:
- IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) groups (e.g., peaks at ~1700 cm⁻¹ and 2500–3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions and furyl/propyl connectivity (e.g., pyrazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 275.2) .
Data Table:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1700 cm⁻¹ (C=O) | |
| ¹H NMR | δ 7.2–7.5 (furyl) |
Advanced: How can reaction conditions be optimized to improve yield in pyrazole functionalization?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while water aids in Suzuki coupling .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency.
- Temperature Control : 80–100°C accelerates coupling without decomposing heat-sensitive groups.
Data Contradiction Note:
Lower temperatures (<70°C) may reduce side reactions but prolong reaction times .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?
Answer:
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
Case Study:
DFT analysis of analogous pyrazole-carboxylic acids revealed charge localization at the carboxylic group, explaining their hydrogen-bonding propensity in enzyme inhibition .
Advanced: How to address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
- Structural Analogues : Subtle substituent changes (e.g., furyl vs. phenyl groups) alter bioactivity.
Methodological Resolution: - Compare IC₅₀ values under identical conditions.
- Perform SAR studies to isolate the impact of the 2-oxopropyl group .
Advanced: What strategies enhance the compound’s stability during storage?
Answer:
- Temperature : Store at room temperature in inert atmospheres to prevent oxidation .
- pH Control : Maintain acidic conditions (pH 4–6) to avoid decarboxylation .
Supporting Data:
Decomposition rates increase >40°C, as shown in TGA studies of similar pyrazole derivatives .
Advanced: How to design derivatives to improve pharmacokinetic properties?
Answer:
- Ester Prodrugs : Replace carboxylic acid with ethyl esters to enhance membrane permeability .
- Heterocyclic Modifications : Introduce methyl groups to furyl rings to modulate lipophilicity (clogP) .
Example:
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate showed improved bioavailability in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
